6-Chloro-6-defluoro Ciprofloxacin

Descripción general

Descripción

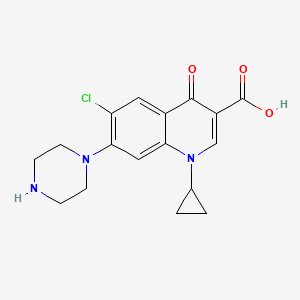

6-Chloro-6-defluoro Ciprofloxacin is a fluoroquinolone antibiotic that is widely used in the treatment of bacterial infections . It is a synthetic derivative of ciprofloxacin, known for its broad-spectrum activity against a wide range of bacterial pathogens .

Synthesis Analysis

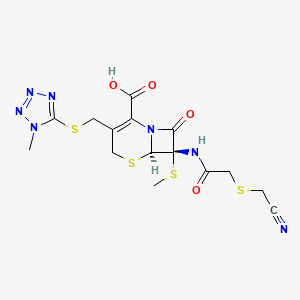

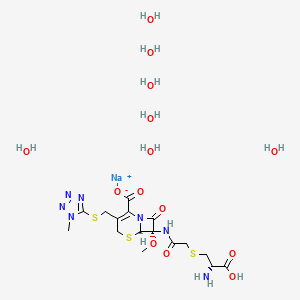

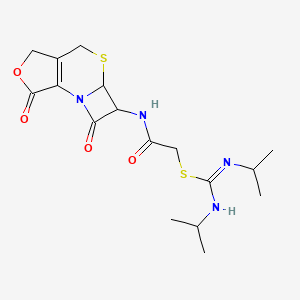

The synthesis of 6-Chloro-6-defluoro Ciprofloxacin involves a series of reactions starting with a more affordable starting material . The process has been improved to reduce the number of steps to three high yielding reactions . An additional reduction in cost comes from the development of a continuous flow process with fewer reactors and unit operations .Molecular Structure Analysis

The molecular formula of 6-Chloro-6-defluoro Ciprofloxacin is C17H18ClN3O3 . It is structurally similar to ciprofloxacin, but with the removal of two fluorine atoms from the molecule .Physical And Chemical Properties Analysis

The compound has a molecular weight of 347.8 g/mol . It is a white to pale yellow crystalline powder . The compound is soluble in water and most organic solvents . The predicted density is 1.483±0.06 g/cm3 , and the predicted boiling point is 612.0±55.0 °C .Aplicaciones Científicas De Investigación

Degradation and Environmental Impact

- Degradation by Basidiomycetes: Ciprofloxacin, which includes 6-Chloro-6-defluoro Ciprofloxacin, is degraded by various basidiomycetous fungi, which can reduce its antibacterial activity in different environments such as agricultural soils and animal dung. This finding is significant for understanding how ciprofloxacin behaves in various ecosystems and could inform environmental management strategies (Wetzstein et al., 1999).

Pharmacokinetic Studies

- PET Studies: Fluorine-18-labeled ciprofloxacin has been developed for positron emission tomography (PET) studies in humans. This advancement allows for detailed pharmacokinetic measurements, providing a deeper understanding of how ciprofloxacin distributes and behaves in the human body (Langer et al., 2003).

Solubility and Bioavailability Enhancement

- Complexation with Cyclodextrin: Research has shown that the complexation of ciprofloxacin with mono-6-deoxy-6-aminoethylamino-β-cyclodextrin enhances its solubility and bioavailability, which is crucial for its effectiveness in treating bacterial infections. This finding can be pivotal in improving the clinical uses of ciprofloxacin (Choi et al., 2017).

Advanced Oxidation Processes for Degradation

- UV/Chlorine Process Degradation: Studies on the degradation of ciprofloxacin in UV/chlorine advanced oxidation processes have shown significant efficiency in removing ciprofloxacin from wastewater. This is important for addressing the environmental impact of pharmaceuticals in wastewater (Deng et al., 2019).

Analytical Techniques

- Development of Analytical Methods: New methods have been developed for the analysis of ciprofloxacin in pharmaceutical formulations, such as thin-layer chromatographic-densitometric analysis. This contributes to ensuring the quality and efficacy of ciprofloxacin-based medications (Nyamweru et al., 2013).

Mecanismo De Acción

Target of Action

Chlorociprofloxacin, also known as 6-Chloro-6-defluoro Ciprofloxacin or Ciprofloxacin impurity G, primarily targets bacterial topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

Chlorociprofloxacin interacts with its targets by binding to the alpha subunits of DNA gyrase and topoisomerase IV . This binding prevents these enzymes from supercoiling the bacterial DNA, which in turn inhibits DNA replication . This interaction results in the death of the bacteria .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV disrupts the bacterial DNA replication process . This disruption affects various biochemical pathways within the bacteria, leading to cell death .

Pharmacokinetics

The pharmacokinetics of Chlorociprofloxacin is likely to be similar to that of Ciprofloxacin, given their structural similarities. Ciprofloxacin pharmacokinetics are best described by a two-compartment model with a first-order absorption . The apparent plasma clearances and volumes of distribution are dependent on patients’ fat-free mass according to the allometric rule . .

Result of Action

The primary result of Chlorociprofloxacin’s action is the death of the bacteria . By inhibiting DNA gyrase and topoisomerase IV, Chlorociprofloxacin prevents bacterial DNA replication, leading to cell death . This makes it effective against a broad spectrum of Gram-negative and Gram-positive bacteria .

Action Environment

The action of Chlorociprofloxacin can be influenced by various environmental factors. For instance, the presence of other carbon or nitrogen sources can favor Chlorociprofloxacin biodegradation . Additionally, the effectiveness of Chlorociprofloxacin can be affected by the bacterial species and the specific environmental conditions within the host organism

Propiedades

IUPAC Name |

6-chloro-1-cyclopropyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O3/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24/h7-10,19H,1-6H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSHQUWATYOBFNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-6-defluoro Ciprofloxacin | |

CAS RN |

93106-58-2 | |

| Record name | 6-Chloro-6-defluoro ciprofloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093106582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-CHLORO-6-DEFLUORO CIPROFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SXU2HM2W4Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

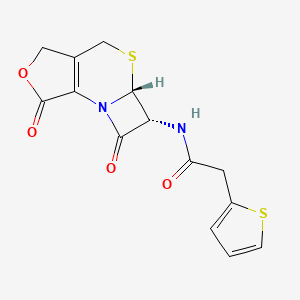

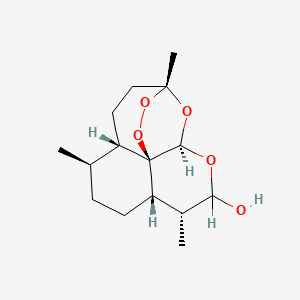

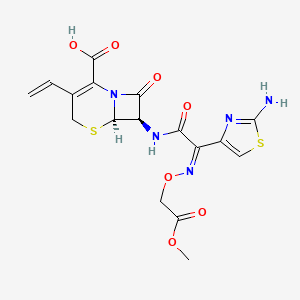

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3R,3aS,6R,6aS,8R,9S,10aS,10bR)-2-Methoxy-3,6,9-trimethyldecahydro-10aH-9,10b-epoxypyrano[4,3,2-jk][2]benzoxepin-8-ol](/img/structure/B601296.png)

![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate;ethoxyethane](/img/structure/B601298.png)

![2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B601300.png)

![(6R,7S)-3-(acetyloxymethyl)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601306.png)